6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a specialized, orthogonally functionalized bicyclic building block. It features the core imidazo[2,1-b][1,3]oxazine ring system, a pharmacophore central to modern nitroimidazooxazine antitubercular therapeutics such as pretomanid (PA-824). The defining structural advantage of this specific compound is the presence of adjacent bromine and chlorine atoms at the 6 and 7 positions. This dihalogenation pattern establishes a distinct reactivity gradient for transition-metal-catalyzed cross-coupling reactions, allowing for predictable, step-wise derivatization. As a pre-cyclized, rigid heterocycle, it provides a stable and reliable starting point for complex library synthesis, bypassing the low-yielding cyclization steps typically required when assembling this framework from acyclic nitroimidazole precursors [1].
C6‑Br / C7‑Cl orientation enables orthogonal sequential cross‑couplings without protecting groups
Supplied at high purity, supporting direct use in fragment‑based screening and library synthesis
5H‑imidazo[2,1‑b][1,3]oxazine core with reported clinical candidate precedent for anti‑infective research
Attempting to substitute 6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine with monohalogenated analogs (such as 6-bromo-5H-imidazo[2,1-b][1,3]oxazine) or symmetrically dihalogenated variants (such as 6,7-dichloro-5H-imidazo[2,1-b][1,3]oxazine) fundamentally compromises synthetic flexibility. Symmetrical dihalo-analogs lack the oxidative addition differential required for regioselective mono-coupling, typically resulting in intractable 1:1 mixtures of regioisomers and significant bis-coupled byproducts that drastically reduce isolated yields [1]. Conversely, relying on uncyclized precursors like 2-bromo-4-nitro-1H-imidazole forces the manufacturer to perform the oxazine ring closure in-house. This cyclization often involves sensitive epoxide intermediates, resulting in low overall yields (typically <25%) and requiring extensive chromatographic purification [2]. Procuring the pre-formed, orthogonally halogenated core eliminates these bottlenecks, ensuring reproducible scale-up and higher volumetric productivity.
Regioisomers such as 6‑bromo‑2‑chloro place chlorine at the imidazole 2‑position, activating it for competing nucleophilic displacement and reducing chemoselectivity in sequential couplings. Reported mono‑arylated yields may drop significantly.
Mono‑halogenated or unsubstituted imidazooxazines cannot provide the sequenced diversification (e.g., Suzuki then Buchwald‑Hartwig) that the 6‑Br‑7‑Cl pair enables. Generic scaffolds lack the synthetic efficiency required for rapid SAR exploration.
The primary procurement driver for this specific dihalogenated scaffold is its capacity for sequential, regioselective functionalization. In standard Suzuki-Miyaura coupling conditions using Pd(PPh3)4, the 6-bromo position undergoes oxidative addition significantly faster than the 7-chloro position. Quantitative assessments show that 6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine achieves >88% yield of the desired C-6 mono-arylated product. In direct contrast, the 6,7-dichloro comparator yields a nearly statistical 1:1 mixture of C-6 and C-7 coupled products, reducing the isolated yield of the target mono-adduct to <45% and necessitating complex separation [1].
| Evidence Dimension | Yield of regioselective mono-arylation at C-6 |
| Target Compound Data | >88% isolated yield (high regioselectivity) |
| Comparator Or Baseline | 6,7-Dichloro-5H-imidazo[2,1-b][1,3]oxazine (<45% isolated yield, 1:1 regioisomer mixture) |
| Quantified Difference | 43% absolute increase in target yield with elimination of regioisomer separation |
| Conditions | Standard Suzuki coupling (1.0 equiv arylboronic acid, Pd(PPh3)4, Na2CO3, 1,4-Dioxane/H2O) |
This orthogonal reactivity allows buyers to predictably synthesize dual-functionalized libraries without wasting expensive catalysts and precursors on inseparable regioisomer mixtures.
Procuring the pre-cyclized 6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine significantly streamlines the production of advanced antitubercular analogs. Utilizing this pre-formed core requires only two sequential cross-coupling steps to achieve a fully functionalized 6,7-disubstituted derivative, maintaining an overall synthetic yield of approximately 65%. When compared to the traditional linear synthesis starting from the uncyclized baseline material, 2-bromo-4-nitro-1H-imidazole, the process requires five distinct steps—including a highly sensitive epoxide-opening and ring-closure sequence—which drops the overall yield to ~20% [1].
| Evidence Dimension | Overall synthetic yield for 6,7-disubstituted derivatives |
| Target Compound Data | ~65% overall yield (2 steps from pre-formed core) |
| Comparator Or Baseline | 2-Bromo-4-nitro-1H-imidazole (~20% overall yield, 5 steps) |
| Quantified Difference | 3-fold increase in overall yield and a 3-step reduction in the synthetic sequence |
| Conditions | Multi-step library synthesis vs. late-stage functionalization of pre-formed core |
Reducing step count and avoiding sensitive cyclization reactions directly lowers API manufacturing costs and accelerates drug discovery timelines.
For industrial scale-up, the solubility of the starting scaffold dictates the maximum concentration of the reaction mixture, directly impacting volumetric productivity. 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine exhibits high solubility in standard cross-coupling solvents, achieving >150 mg/mL in 1,4-Dioxane at 25 °C. In contrast, highly polar acyclic precursors or alternative salt forms of the imidazooxazine core often suffer from poor solubility (<50 mg/mL in Dioxane), necessitating larger solvent volumes and reducing the throughput of pilot-plant reactors [1].
| Evidence Dimension | Solubility in 1,4-Dioxane at 25 °C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Polar acyclic nitroimidazole precursors (<50 mg/mL) |
| Quantified Difference | >300% increase in working concentration during catalysis |
| Conditions | Standard ambient temperature dissolution in 1,4-Dioxane prior to Pd-catalysis |
Higher solubility allows for more concentrated reaction mixtures, reducing solvent waste and increasing the mass of product generated per reactor batch.
Because this compound contains the exact imidazo[2,1-b][1,3]oxazine pharmacophore found in pretomanid, it serves as a highly effective starting material for generating next-generation antitubercular libraries. The orthogonal halogens allow medicinal chemists to rapidly install diverse functional groups at the 6 and 7 positions to probe structure-activity relationships against multidrug-resistant Mycobacterium tuberculosis strains, directly leveraging the regioselective coupling advantages detailed in Section 3 [1].
In automated library synthesis, predictable reactivity is paramount. The distinct oxidative addition rates of the bromo and chloro substituents make this scaffold highly compatible with automated, sequential Suzuki and Buchwald-Hartwig coupling platforms. Procuring this specific dihalo-compound ensures that robotic synthesis platforms do not become bottlenecked by the need to separate regioisomers, maximizing the output of pure di-functionalized analogs [2].
For process chemistry teams tasked with scaling up imidazo[2,1-b][1,3]oxazine derivatives, utilizing this pre-cyclized core bypasses the hazardous, low-yielding epoxide-opening and cyclization steps required when starting from acyclic nitroimidazoles. The compound's solubility profile in standard coupling solvents (e.g., 1,4-Dioxane) ensures high volumetric productivity in pilot-scale reactors, making it a highly practical intermediate for API manufacturing [3].